

# Cavosonstat: A Technical Guide to a GSNOR Inhibitor for CFTR Modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Cavosonstat |           |  |  |
| Cat. No.:            | B606496     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cavosonstat (also known as N91115 and N6022) is a selective, reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme that plays a critical role in the catabolism of S-nitrosoglutathione (GSNO). In the context of cystic fibrosis (CF), the inhibition of GSNOR by cavosonstat was investigated as a therapeutic strategy to increase depleted GSNO levels in the airways. The underlying hypothesis was that restoring GSNO would stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the misfolded F508del-CFTR mutant, by modulating chaperone protein interactions, thereby increasing its cell surface expression and function. Despite a strong preclinical rationale and favorable Phase 1 safety data, cavosonstat ultimately failed to demonstrate clinical efficacy in Phase 2 trials. This guide provides an in-depth technical overview of cavosonstat, including its mechanism of action, a compilation of key quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visual diagrams of the core biological pathways and experimental workflows.

## **Core Mechanism of Action**

**Cavosonstat**'s therapeutic rationale is centered on the modulation of the GSNOR pathway to influence CFTR protein stability.



- The Problem in Cystic Fibrosis: In individuals with CF, particularly those with the F508del mutation, the CFTR protein is misfolded and prematurely targeted for degradation by the cell's quality control machinery, involving chaperone proteins like Hsp70 and Hsp90.[1]
   Concurrently, GSNO levels in the airways of CF patients are abnormally low, partly due to increased GSNOR activity.[2][3]
- GSNOR's Role: GSNOR is the primary enzyme responsible for the breakdown of GSNO, a key endogenous S-nitrosothiol (SNO).[4][5] By catabolizing GSNO, GSNOR reduces the cellular pool of SNOs available for protein S-nitrosylation—a critical post-translational modification.
- Cavosonstat's Intervention: Cavosonstat is a potent and selective inhibitor of GSNOR.[6][7]
   By blocking GSNOR activity, it prevents the degradation of GSNO, leading to an increase in its intracellular concentration.[8]
- Impact on CFTR: Elevated GSNO levels are hypothesized to increase the S-nitrosylation of specific chaperone and co-chaperone proteins that interact with CFTR, such as the Hsp70/Hsp90 organizing protein (Hop).[6][9] S-nitrosylation of Hop inhibits its association with the immature CFTR protein in the endoplasmic reticulum.[6][9] This disruption of the chaperone-CFTR complex is believed to shield the F508del-CFTR from the ubiquitin-proteasome degradation pathway, allowing more of the protein to mature (convert from the core-glycosylated "Band B" to the complex-glycosylated "Band C") and traffic to the cell surface.[8] This proposed mechanism is distinct from and potentially complementary to those of CFTR correctors and potentiators.[1]

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: GSNOR-CFTR signaling pathway modulated by cavosonstat.

### **Data Presentation**

# Table 1: Preclinical and In Vitro Potency of Cavosonstat (N6022)



| Parameter            | Value                                                                      | Compound | Source |
|----------------------|----------------------------------------------------------------------------|----------|--------|
| IC50                 | 8 nM                                                                       | N6022    | [6][7] |
| Ki                   | 2.5 nM                                                                     | N6022    | [6]    |
| Mode of Inhibition   | Reversible, Mixed<br>(uncompetitive vs.<br>GSNO; competitive<br>vs. HMGSH) | N6022    | [6]    |
| Cofactor Interaction | Uncompetitive with NAD+ and NADH                                           | N6022    | [6]    |

Table 2: Phase 1 Clinical Trial - Pharmacokinetics and

**Efficacy Marker** 

| Parameter                | Population                                     | Dose                                    | Result                                               | Source  |
|--------------------------|------------------------------------------------|-----------------------------------------|------------------------------------------------------|---------|
| Safety                   | Healthy & CF<br>Adults (F508del<br>Homozygous) | Multiple<br>Ascending<br>Doses          | Well tolerated,<br>no dose-limiting<br>toxicities    | [1][10] |
| Pharmacokinetic<br>s     | Healthy & CF<br>Adults                         | N/A                                     | Rapidly<br>absorbed, linear<br>and predictable<br>PK | [1][10] |
| Food Effect              | Healthy & CF<br>Adults                         | N/A                                     | Exposure<br>unaffected by a<br>high-fat meal         | [1][10] |
| Sweat Chloride<br>Change | CF Adults<br>(F508del<br>Homozygous)           | Highest Dose<br>Tested<br>(Monotherapy) | -4.1 mmol/L from<br>baseline at Day<br>28 (p=0.032)  | [1][10] |

# Table 3: Phase 2 Clinical Trial Results (Failed Primary Endpoints)



| Trial<br>Identifier                               | Patient<br>Population                               | Treatment<br>Arms                                  | Primary Endpoint: Absolute Change in ppFEV1 | Secondary Endpoint: Change in Sweat Chloride (mmol/L) | Source  |
|---------------------------------------------------|-----------------------------------------------------|----------------------------------------------------|---------------------------------------------|-------------------------------------------------------|---------|
| NCT0258923<br>6                                   | F508del<br>Homozygous<br>on Orkambi™                | Cavosonstat<br>200 mg BID +<br>Orkambi™<br>(n=44)  | -0.1                                        | +1.4                                                  | [11]    |
| Cavosonstat<br>400 mg BID +<br>Orkambi™<br>(n=48) | -0.4                                                | +1.9                                               | [11]                                        |                                                       |         |
| Placebo +<br>Orkambi™<br>(n=46)                   | +0.8                                                | +0.6                                               | [11]                                        |                                                       |         |
| NCT0272452<br>7                                   | F508del Heterozygous + Gating Mutation on Kalydeco™ | Cavosonstat<br>400 mg BID +<br>Kalydeco™<br>(n=15) | -1.7                                        | -0.1                                                  | [9][12] |
| Placebo +<br>Kalydeco™<br>(n=4)                   | +2.0                                                | -1.7                                               | [9][12]                                     |                                                       |         |

# Experimental Protocols GSNOR Enzymatic Activity Assay

This spectrophotometric assay measures GSNOR activity by monitoring the consumption of its cofactor, NADH, which results in a decrease in absorbance at 340 nm.

Materials:



- Protein extract (e.g., cell lysate, tissue homogenate)
- Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA
- NADH solution: 200 μM in Reaction Buffer
- S-Nitrosoglutathione (GSNO) solution: 400 μM in Reaction Buffer (prepare fresh)
- Microplate reader capable of reading absorbance at 340 nm
- UV-transparent 96-well plate

#### Protocol:

- Prepare protein homogenates (e.g., 100-200 µg/mL) in a suitable lysis buffer and determine protein concentration via a standard method (e.g., Bradford assay).[8]
- In each well of the 96-well plate, add the protein sample.
- Add the Reaction Buffer and the NADH solution to each well.
- To test inhibitors like cavosonstat, pre-incubate the protein sample with the inhibitor for a
  defined period before starting the reaction.
- Initiate the reaction by adding the freshly prepared GSNO solution to each well.[8]
- Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at 25°C.[8][13]
- Calculate the initial linear rate of reaction (milli-absorbance units/min). GSNOR activity is proportional to the rate of GSNO-dependent NADH consumption.

## Western Blot for CFTR Maturation (Band B vs. Band C)

This protocol allows for the qualitative and semi-quantitative assessment of CFTR maturation by separating the immature, core-glycosylated form (Band B, ~150 kDa) from the mature, complex-glycosylated form (Band C, ~170-180 kDa).[7][14]

#### Materials:



- Cell lysate from CFTR-expressing cells
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- 2x Laemmli sample buffer with a reducing agent (e.g., 50 mM DTT)
- SDS-PAGE gels (6-8% polyacrylamide is recommended for good separation)
- PVDF or nitrocellulose membranes
- Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T)
- Primary Antibody: Anti-CFTR monoclonal antibody (e.g., M3A7, 596, MM13-4)
- Secondary Antibody: HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate

#### Protocol:

- Lyse cells and determine protein concentration. Normalize all samples to the same concentration (e.g., 15-20 μg total protein per lane).[15]
- Mix lysate with an equal volume of 2x sample buffer and incubate at 37°C for 30-45 minutes or 65°C for 15 minutes. Do not boil, as this can cause CFTR to aggregate.[5][15]
- Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.
- Transfer proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[5]
- Block the membrane for at least 1 hour at room temperature in Blocking Buffer.
- Incubate the membrane with the primary anti-CFTR antibody (diluted in Blocking Buffer) overnight at 4°C.
- Wash the membrane three times for 5-10 minutes each with TBS-T.



- Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
- Wash the membrane again as in step 7.
- Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
   Identify Band B (lower band) and Band C (upper, more diffuse band).

### **Ussing Chamber Assay for CFTR Function**

The Ussing chamber is the gold-standard for measuring CFTR-mediated ion transport across a polarized epithelial monolayer. It measures the short-circuit current (Isc), an indicator of net ion movement.

#### Materials:

- Polarized epithelial cells (e.g., primary human bronchial epithelial cells) grown on permeable supports (e.g., Transwells).
- Ussing Chamber system with electrodes.
- Ringer's solution (or other appropriate physiological buffer).
- Pharmacological agents:
  - Amiloride (to block ENaC channels).
  - Forskolin (to activate CFTR via cAMP).
  - o CFTR Potentiator (e.g., Genistein or VX-770).
  - CFTR Inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.

#### Protocol:

 Grow epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.[16]



- Mount the permeable support containing the cell monolayer into the Ussing chamber, separating the apical and basolateral chambers, each filled with pre-warmed Ringer's solution.
- Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
- Allow the baseline Isc to stabilize.
- Add amiloride to the apical chamber to block sodium absorption through ENaC. The resulting drop in Isc represents ENaC activity.
- Add forskolin (and often a potentiator like Genistein) to the apical and/or basolateral chamber to activate CFTR. An increase in Isc indicates chloride secretion through CFTR channels.
- Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber. The subsequent decrease in Isc confirms that the stimulated current was mediated by CFTR.[17]
- The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is the primary measure of CFTR function.

# Mandatory Visualizations Experimental and Logic Flow Diagrams



Click to download full resolution via product page

Caption: Workflow from preclinical evaluation to clinical trials for **cavosonstat**.





Click to download full resolution via product page

Caption: Logical cascade of **cavosonstat**'s hypothesized mechanism of action.

## Conclusion



Cavosonstat represented a novel therapeutic approach for cystic fibrosis by targeting the GSNOR pathway to stabilize CFTR. While the preclinical data provided a strong scientific rationale, the compound failed to translate this mechanism into clinical benefit for patients already receiving CFTR modulator therapy. The data and protocols presented in this guide serve as a comprehensive technical resource for understanding the development and evaluation of cavosonstat. The disparity between the promising preclinical results and the negative clinical outcomes underscores the complexity of modulating CFTR and highlights the challenges in developing additive therapies for this multifaceted disease. Future research may explore the role of GSNOR inhibitors in other patient populations or in combination with next-generation CFTR modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | S-Nitrosoglutathione Reductase Contributes to Thermotolerance by Modulating High Temperature-Induced Apoplastic H2O2 in Solanum lycopersicum [frontiersin.org]
- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 6. pnas.org [pnas.org]
- 7. cff.org [cff.org]
- 8. oaepublish.com [oaepublish.com]
- 9. Hsp 70/Hsp 90 organizing protein as a nitrosylation target in cystic fibrosis therapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. researchgate.net [researchgate.net]



- 12. Nivalis Therapeutics Announces Results From Phase 2 Clinical Trial Of Cavosonstat Added To Ivacaftor For Treatment Of Cystic Fibrosis [clinicalleader.com]
- 13. N6022 | GSNOR | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. CFTR Expression Regulation by the Unfolded Protein Response PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Functional Profiling of CFTR-Directed Therapeutics Using Pediatric Patient-Derived Nasal Epithelial Cell Models [frontiersin.org]
- To cite this document: BenchChem. [Cavosonstat: A Technical Guide to a GSNOR Inhibitor for CFTR Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606496#cavosonstat-as-a-gsnor-inhibitor-for-cftr]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com